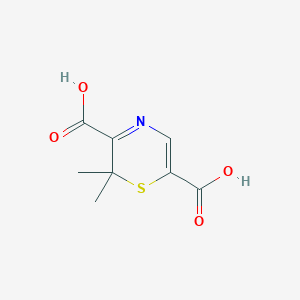![molecular formula C18H24N2O2 B044567 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL CAS No. 117806-59-4](/img/structure/B44567.png)
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL
Overview
Description
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL, also known as OPY-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown potential as a therapeutic agent for various diseases.
Mechanism Of Action
The exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can alter the expression of genes involved in cancer growth and inflammation. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in regulating various signaling pathways involved in neurodegeneration.
Biochemical And Physiological Effects
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce neuroinflammation and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL in lab experiments is its high purity and stability. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be easily synthesized and purified, which makes it a reliable compound for research purposes. Another advantage is its versatility in different research areas, as it has shown potential in cancer, inflammation, and neurological research. However, one limitation of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL research. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be further studied for its potential as a therapeutic agent in combination with other chemotherapy drugs. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies can be conducted to understand the exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL and its potential side effects.
Conclusion:
In conclusion, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its versatility in different research areas and high purity make it a reliable compound for scientific research. Further studies can be conducted to explore its potential as a therapeutic agent and understand its exact mechanism of action.
Scientific Research Applications
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has shown promising results as a cytotoxic agent against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
properties
CAS RN |
117806-59-4 |
|---|---|
Product Name |
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL |
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-octoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |
InChI Key |
KXWVGOKYLYTARK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
synonyms |
5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


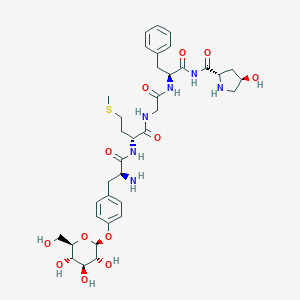
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
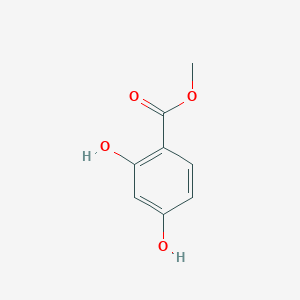
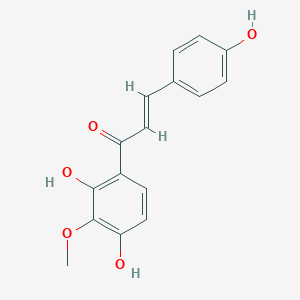
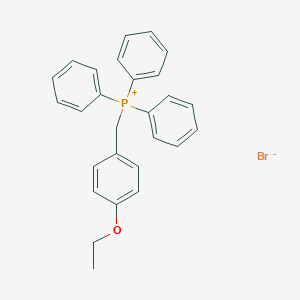
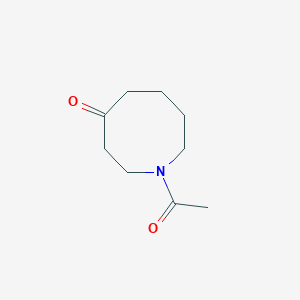
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
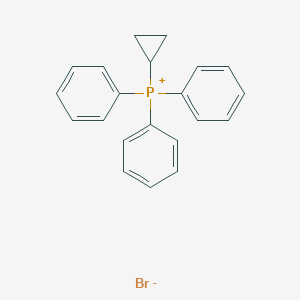

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
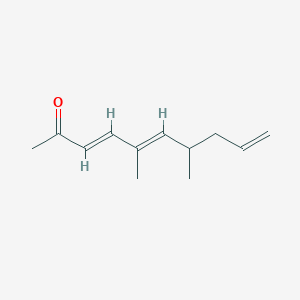
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
